![molecular formula C10H15NO B1290204 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene CAS No. 883548-46-7](/img/structure/B1290204.png)
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-YL)oxy]-2-methylbenzene, otherwise known as 2-methyl-1-aminopropylbenzene, is a synthetic aromatic compound that has a wide range of applications in the scientific research community. It is a colorless, slightly volatile liquid at room temperature and is used in various laboratory experiments and applications. The compound is also used in some industrial processes, such as in the production of perfumes, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-1-aminopropylbenzene is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it is capable of forming covalent bonds with other molecules. This is believed to be the mechanism by which the compound is able to react with other molecules, such as aromatic compounds, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1-aminopropylbenzene are not well understood. However, it is believed that the compound is capable of binding to certain proteins in the body, which can lead to changes in the activity of those proteins. Additionally, the compound has been shown to be toxic to certain types of bacteria, which may indicate that it has antibacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methyl-1-aminopropylbenzene in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. Additionally, it is relatively easy to use and is not highly toxic, making it relatively safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
Due to the wide range of applications of 2-methyl-1-aminopropylbenzene, there are a number of potential future directions for research. These include further research into the mechanism of action of the compound, as well as research into the potential toxicity of the compound. Additionally, further research into the potential applications of the compound, such as in the synthesis of pharmaceuticals and dyes, could lead to new and improved products. Finally, research into the potential uses of the compound in biotechnology, such as in the production of enzymes and other proteins, could lead to new and improved biotechnological processes.
Synthesis Methods
2-methyl-1-aminopropylbenzene is synthesized using the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst. The reaction produces an alkylated aromatic compound, in this case 2-methyl-1-aminopropylbenzene. The reaction is typically carried out at temperatures of around 150-200°C and is typically carried out in an inert atmosphere, such as nitrogen or argon.
Scientific Research Applications
2-methyl-1-aminopropylbenzene has a wide range of applications in the scientific research community. It is used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, it is used in the synthesis of various dyes and pigments, as well as in the production of perfumes.
properties
IUPAC Name |
2-(2-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPIFRNTKGEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

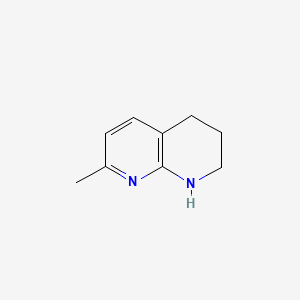

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

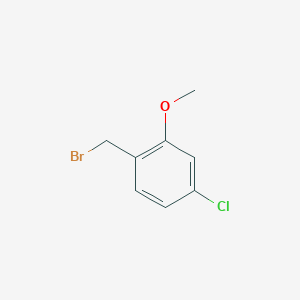
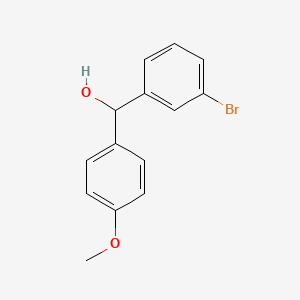
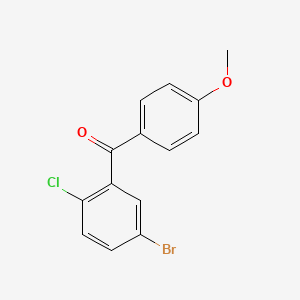

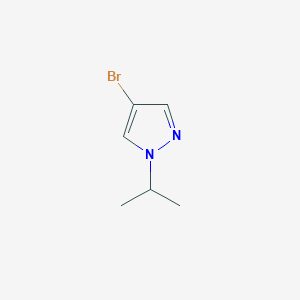

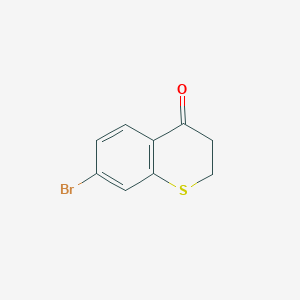
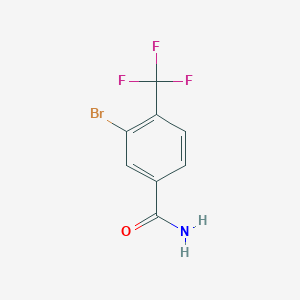

![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)